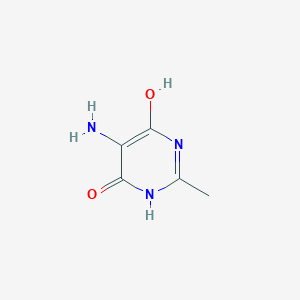

5-Amino-2-methylpyrimidine-4,6-diol

Descripción

Contextualization within Pyrimidine (B1678525) Chemical Biology

Pyrimidines are a fundamental class of heterocyclic aromatic compounds, famously forming the backbone of nucleic acids, DNA and RNA. guidechem.com Their biological significance has made them a focal point in medicinal chemistry for the development of a wide range of therapeutic agents. researchgate.net The pyrimidine scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net The introduction of various substituents onto the pyrimidine ring can modulate the biological activity of the resulting derivatives. researchgate.net Specifically, the presence of an amino group at the C-2 position of the pyrimidine nucleus has been shown to enhance antibacterial activity against various pathogenic bacteria. researchgate.net

Significance of 5-Amino-2-methylpyrimidine-4,6-diol as a Core Heterocyclic Scaffold in Advanced Chemical Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of more complex molecules. Its diol and amino functional groups offer multiple reactive sites for further chemical modifications. This allows for the construction of a variety of derivatives with tailored properties. The versatility of this scaffold is evident in its use to create compounds with potential applications in various fields, including pharmaceuticals and materials science. The ability to selectively modify the different positions of the pyrimidine ring makes it an attractive platform for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Overview of Contemporary Academic Research Trajectories for this compound

Current research on this compound and its derivatives is multifaceted. One significant area of investigation is its role as a precursor for kinase inhibitors. nbinno.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4-aminopyrazolopyrimidine scaffold, which can be conceptually derived from pyrimidine structures, has been instrumental in the design of both tyrosine and serine/threonine kinase inhibitors. nih.gov

Furthermore, research has explored the synthesis of various substituted pyrimidines derived from related structures. For instance, the synthesis of 2-amino-5-substituted-pyrimidine-4,6-diols has been reported, with some derivatives showing inhibitory effects on immune-activated nitric oxide production. nih.gov This suggests potential anti-inflammatory applications for compounds derived from this core structure.

The synthesis of related compounds, such as 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343), highlights the utility of these pyrimidine derivatives as intermediates. nbinno.comcsuohio.eduhsppharma.com This chlorinated analog is a key building block for creating a range of other molecules, including potential antiviral agents and cGMP-dependent protein kinase inhibitors. nbinno.com The reactivity of the chloro groups allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.

A summary of the key properties of this compound and a related derivative is presented in the table below:

| Property | This compound | 5-Amino-4,6-dichloro-2-methylpyrimidine |

| Molecular Formula | C5H7N3O2 guidechem.comsynquestlabs.com | C5H5Cl2N3 nbinno.com |

| Molecular Weight | 141.13 g/mol guidechem.comsynquestlabs.comnih.gov | 193.02 g/mol nbinno.com |

| CAS Number | 55477-35-5 synquestlabs.com | 39906-04-2 nbinno.com |

| Appearance | White solid nih.gov | Off-white to pale yellow crystalline powder nbinno.com |

| Melting Point | >250 °C nih.gov | 178-182°C nbinno.com |

| Solubility | Soluble in DMSO nih.gov | Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water nbinno.com |

Detailed research findings have shown that the synthesis of 2-amino-5-alkyl- and 5-phenylpyrimidine-4,6-diols can be achieved with high yields. nih.gov For example, 2-amino-5-methylpyrimidine-4,6-diol was obtained in a 91% yield. nih.gov These compounds were characterized using techniques such as NMR spectroscopy and elemental analysis. nih.gov

The table below showcases data for various 2-amino-5-substituted-pyrimidine-4,6-diols:

| Substituent at C-5 | Yield (%) | Melting Point (°C) |

| Methyl | 91 | >250 |

| Ethyl | 88 | >250 |

| Butyl | 97 | >250 |

| Phenyl | 94 | >250 |

Data sourced from a study on the synthesis and inhibitory effects of 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-7-4(9)3(6)5(10)8-2/h6H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICLTNFWMVEECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251588 | |

| Record name | 5-Amino-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98797-08-1 | |

| Record name | 5-Amino-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98797-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Pyrimidinone, 5-amino-6-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Methylpyrimidine 4,6 Diol

Conventional Synthetic Routes for 5-Amino-2-methylpyrimidine-4,6-diol

Traditional methods for synthesizing the pyrimidine (B1678525) core often rely on well-established, step-wise chemical transformations. These routes, while effective, sometimes involve multiple stages of reaction, isolation, and purification.

A specific and direct route to this compound involves the hydrolysis of an acetylated precursor. A documented method starts with N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide. guidechem.com The synthesis proceeds by adding this precursor to a solution of methanol (B129727) (MeOH) containing 6M hydrochloric acid (HCl). The reaction mixture is then heated and stirred, for instance at 50°C for approximately 15 hours under an inert argon atmosphere. guidechem.com Upon cooling, the product precipitates and can be isolated through filtration. The resulting solid is washed with a cold solvent like methanol to yield this compound as a solid. guidechem.com This type of multi-step synthesis, where functional groups are manipulated in a sequential manner on a pre-formed ring, is a common strategy in organic synthesis. mit.eduresearchgate.net

The most fundamental and widely utilized method for constructing the pyrimidine ring is through cyclocondensation reactions. bu.edu.egwisdomlib.org This process involves the formation of a ring by combining two or more reactant molecules. wisdomlib.org For pyrimidines, this typically involves the reaction between a three-carbon (C-C-C) fragment and a compound containing a nitrogen-carbon-nitrogen (N-C-N) unit, such as amidines, ureas, or guanidines. bu.edu.eg The versatility of this approach allows for the synthesis of a wide array of substituted pyrimidines by simply varying the components. mdpi.com Multicomponent reactions (MCRs), such as the well-known Biginelli reaction, are a particularly appealing form of cyclocondensation that can generate pyrimidine frameworks in a single step from three or more starting materials. mdpi.com

A classic strategy for forming the pyrimidine-4,6-diol scaffold involves the condensation of a malonic acid ester derivative, such as dimethyl malonate or diethyl malonate, with an N-C-N synthon. bu.edu.egresearchgate.net The malonic ester serves as the three-carbon component required for the ring structure. The reaction mechanism typically begins with the deprotonation of the acidic alpha-carbon of the malonic ester to form an enolate. masterorganicchemistry.comyoutube.com This nucleophilic enolate then reacts with the N-C-N compound (e.g., acetamidine (B91507) for the synthesis of a 2-methylpyrimidine) to initiate the cyclization process, ultimately leading to the formation of the dihydroxy pyrimidine ring. bu.edu.egmasterorganicchemistry.com

Below is a generalized table representing this condensation approach.

| Reactant 1 (N-C-N Fragment) | Reactant 2 (C-C-C Fragment) | Product Core Structure |

| Amidines (e.g., Acetamidine) | Malonic Acid Esters (e.g., Diethyl Malonate) | 4,6-Dihydroxypyrimidine (B14393) |

| Urea | Malonic Acid Esters | Barbituric Acid (a pyrimidine derivative) |

| Guanidine | Malonic Acid Esters | 2-Amino-4,6-dihydroxypyrimidine (B16511) |

Modification of the pyrimidine ring through alkylation and hydroxylation represents another important synthetic avenue. Hydroxylation can be used to introduce hydroxyl (-OH) groups onto an existing alkene, a process that can form a diol. youtube.com For pyrimidine synthesis, this could involve the hydroxylation of a corresponding pyrimidine with double bonds at the 4 and 6 positions.

Alkylation, the addition of an alkyl group, is also a key transformation. However, the alkylation of pyrimidinones (B12756618) can present challenges in selectivity. acs.org The reaction can occur at either a nitrogen atom (N-alkylation) or an oxygen atom (O-alkylation), often yielding a mixture of products. acs.orgnih.gov Achieving chemoselectivity to favor the desired O-alkylated or N-alkylated product may require the use of specific catalysts, protecting groups, or carefully chosen reaction conditions. nih.govnih.gov These approaches are typically used to further functionalize a pre-synthesized pyrimidine core rather than to form the ring itself. nih.gov

Advanced and Sustainable Synthesis Techniques Relevant to this compound

In response to the environmental impact of traditional chemical synthesis, green chemistry principles are increasingly being applied to the production of pyrimidine derivatives. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inresearchgate.net

Traditional methods for synthesizing pyrimidines often utilize hazardous solvents, toxic reagents, and significant energy, leading to substantial waste. rasayanjournal.co.inresearchgate.net Green chemistry offers a framework to mitigate these issues through various innovative techniques. rasayanjournal.co.in

Key green approaches applicable to pyrimidine synthesis include:

Catalysis: The use of catalysts, such as heterogeneous or organocatalysts, can enhance reaction efficiency and allow for milder reaction conditions. These catalysts can often be recovered and reused, reducing waste. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs): As mentioned earlier, MCRs combine three or more reactants in a single step, which improves atom economy and reduces the number of synthetic steps, solvent use, and waste generation. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, increase product yields, and enhance reaction selectivity compared to conventional heating methods. jmaterenvironsci.com

Solvent-Free and Alternative Solvents: Performing reactions without a solvent ("grindstone chemistry") or using environmentally benign solvents like water or ionic liquids can significantly reduce the environmental footprint of a chemical process. rasayanjournal.co.inresearchgate.netmdpi.com

Ultrasonic Synthesis: The use of ultrasound as an energy source can promote reactions at lower temperatures and shorter durations, offering another energy-efficient alternative. jmaterenvironsci.com

These sustainable methods are being actively developed for the synthesis of various pyrimidine derivatives, aiming to make their production more economically and environmentally viable. rasayanjournal.co.inresearchgate.net

The table below summarizes some of these green chemistry techniques.

| Green Technique | Principle | Advantages in Pyrimidine Synthesis |

| Catalysis | Use of catalysts (e.g., ionic liquids, nanoparticles) to accelerate reactions. researchgate.net | Increased reaction rates, higher yields, reusability of catalyst, milder conditions. rasayanjournal.co.inresearchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis. rasayanjournal.co.in | High atom economy, reduced waste, simplified procedures, shorter reaction times. rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. jmaterenvironsci.com | Rapid reaction times, improved yields, cleaner reactions with fewer byproducts. jmaterenvironsci.com |

| Solvent-Free Synthesis | Conducting reactions in the absence of a solvent, often by grinding solids together. researchgate.net | Eliminates solvent waste, simplifies purification, can lead to high yields. rasayanjournal.co.inresearchgate.net |

| Ultrasonic Synthesis | Employing high-frequency sound waves to induce chemical reactions. jmaterenvironsci.com | Shorter reaction times, enhanced yields, and milder operating conditions. jmaterenvironsci.com |

Microwave and Ultrasound-Assisted Synthetic Protocols

Modern synthetic chemistry increasingly favors techniques that enhance reaction rates, improve yields, and reduce environmental impact. Microwave (MW) and ultrasound (US) irradiation have emerged as powerful alternative energy sources for the synthesis and derivatization of pyrimidine scaffolds. nih.gov

Ultrasound-assisted synthesis, a field known as sonochemistry, utilizes acoustic cavitation in liquids to accelerate chemical reactions. beilstein-archives.org For pyrimidine derivatives, this method has been shown to significantly shorten reaction times and, in many cases, increase product yields compared to conventional heating methods. beilstein-archives.orgdntb.gov.ua Studies comparing conventional, ultrasonic, and microwave-assisted synthesis of pyrimidine derivatives have noted that microwave assistance can lead to yields that are 30-40% higher than the other two methods. dntb.gov.ua For instance, the synthesis of certain 2-aminopyrimidines under ultrasonic irradiation was completed in under an hour, a stark contrast to the longer durations required by conventional heating. nih.gov The combination of microwave and ultrasonic techniques has also been explored as an efficient green methodology for synthesizing thiopyrimidine derivatives from lignin-derived precursors. tandfonline.comtandfonline.com

These energy-efficient techniques are applicable to the construction of the pyrimidine core itself through multicomponent reactions, cyclocondensations, and cycloadditions, offering a greener path to compounds like this compound. nih.govnih.gov

Table 1: Comparison of Synthetic Methods for Pyrimidine Derivatives

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | Hours to Days | Variable (54-78%) nih.gov | Well-established, simple equipment. |

| Ultrasound-Assisted | Minutes to Hours | Good to High nih.gov | Reduced reaction times, improved yields, energy-efficient. nih.govbeilstein-archives.org |

| Microwave-Assisted | Minutes | Very Good to Excellent (e.g., 73.24%) dntb.gov.ua | Rapid heating, shorter reaction times, often higher yields. dntb.gov.uamdpi.com |

Application of Metal-Free, Heterogeneous, and Reusable Catalysts

The development of sustainable chemical processes has spurred research into advanced catalytic systems that are metal-free, heterogeneous, and reusable. rsc.orgrsc.org

Metal-Free Catalysis: Transition metal-free approaches are highly desirable as they produce organoboron and other compounds without metal contamination. rsc.orgrsc.org For pyrimidine synthesis, catalyst-free methods have been developed, such as the synthesis of 3-trifluoromethyl pyrimidines where the addition of K₂S₂O₈ eliminated the need for a transition metal catalyst. mdpi.com Organic molecules like triflic acid and trifluoroacetic acid (TFA) have also been used to catalyze multicomponent reactions to form pyrimidine rings. mdpi.com

Heterogeneous and Reusable Catalysts: Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. This simplifies product purification and reduces waste. rsc.org Examples used in the synthesis of pyrimidine-related structures include:

Zirconium dioxide (ZrO₂) nanoparticles: Used as a reusable catalyst in solvent-free conditions for three-component reactions to produce pyrido[2,3-d]pyrimidines in high yields (90-97%). rsc.org

Montmorillonite clay: This solid acid catalyst has gained attention for its use in liquid-phase organic synthesis, including the formation of dihydropyrimidinone derivatives. researchgate.net

Nano-magnetic catalysts: Systems like Fe₃O₄@SiO₂-BenzIm-Fc[Cl]/ZnCl₂ have been employed in ultrasound-assisted, three-component reactions to create complex heterocyclic scaffolds in aqueous ethanol. nih.govacs.org

These catalytic strategies align with the principles of green chemistry and could be adapted for the large-scale, environmentally benign production of this compound and its derivatives. nih.gov

Utilization of Renewable Feedstocks and Biocatalysis

Aligning chemical synthesis with sustainability goals involves using renewable starting materials and leveraging the efficiency of biological systems. u-szeged.hu

Renewable Feedstocks: A key principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. u-szeged.huyoutube.com Biomass, which includes materials derived from plants, wood, and agricultural waste, serves as a rich source of varied and oxygenated organic molecules. u-szeged.hursc.org Lignin, a major component of wood, can be depolymerized to yield precursors like chalcones, which have been used in the one-pot synthesis of thiopyrimidine derivatives. tandfonline.comtandfonline.com The development of pathways to convert components of biomass into building blocks for heterocyclic synthesis, such as the 1,3-dicarbonyl compounds needed for pyrimidine ring formation, is an active area of research. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions, making biocatalysis a powerful tool for pharmaceutical synthesis. mdpi.comnih.gov While specific biocatalysts for this compound are not prominently documented, the principles are broadly applicable. Enzymes like cytosine deaminases catalyze the hydrolysis of an amino group on the pyrimidine ring, and dihydroorotases perform reversible ring-opening and closing reactions. umich.edu Innovations in biocatalysis have enabled the efficient production of chiral amines and alcohols, which are key components of many pharmaceuticals. mdpi.commdpi.com The use of enzymes could provide stereoselective and environmentally friendly routes to complex derivatives starting from the pyrimidine scaffold. nih.gov

Derivatization Strategies and Functional Group Interconversions of this compound

The functional groups and aromatic nature of this compound make it a versatile platform for synthesizing a wide array of derivatives.

Chemical Reactions of the Hydroxyl and Amino Functionalities

The reactivity of the pyrimidine ring is heavily influenced by its substituents. The hydroxyl groups at positions 4 and 6 and the amino group at position 5 are key sites for chemical modification.

It is important to note that hydroxypyrimidines exist in tautomeric equilibrium with their corresponding pyrimidone forms. wikipedia.orgyoutube.com In the case of this compound, it exists predominantly as 5-Amino-2-methyl-1,6-dihydropyrimidine-4,6-dione , featuring cyclic amide (lactam) structures. This tautomerism is crucial as the reactivity is that of an amide rather than an alcohol.

Reactions at the Hydroxyl/Keto Groups: The carbonyl groups of the pyrimidone tautomer can undergo reactions typical of amides. The most significant reaction is their conversion to chloro groups using chlorinating agents like phosphorus oxychloride (POCl₃), which is a key step in producing important synthetic intermediates. guidechem.combhu.ac.in

Reactions at the Amino Group: The amino group at the C5 position influences the electronic properties of the ring. The acidity of amino groups on pyrimidine rings has been studied, providing insight into their reactivity. cdnsciencepub.com This group can be involved in various transformations, including diazotization followed by substitution, or it can direct further substitutions on the pyrimidine ring.

Functional group interconversions are common, such as the enzymatic hydrolysis of an exocyclic amino group at C4 to a carbonyl group, as seen in the conversion of cytosine to uracil (B121893). umich.edu

Introduction of Diverse Substituents at Pyrimidine Ring Positions

The pyrimidine ring is described as π-deficient, which dictates its reactivity towards electrophiles and nucleophiles. wikipedia.org The presence of activating groups like amino and hydroxyl functionalities modifies this reactivity.

Electrophilic Substitution: In substituted pyrimidines, electrophilic aromatic substitution, such as nitration, halogenation, and sulfonation, preferentially occurs at the electron-rich C5 position. wikipedia.orgslideshare.net The presence of the amino group at C5 in the target molecule would strongly activate this position for further electrophilic attack, although steric hindrance could be a factor.

Nucleophilic Substitution: The electron-deficient C2, C4, and C6 positions are susceptible to nucleophilic attack. wikipedia.orgslideshare.net This is particularly relevant after the hydroxyl groups at C4 and C6 are converted into better leaving groups, such as chloro groups. These chloro-substituents can then be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols) to introduce diverse functionalities. nih.govbhu.ac.in This strategy allows for the systematic structural modification of the pyrimidine scaffold to generate libraries of compounds for various applications. nih.gov

Preparation of Halogenated Pyrimidine Derivatives (e.g., 5-Amino-4,6-dichloro-2-methylpyrimidine) from this compound

A critical and widely used transformation of this compound is its conversion to the corresponding dichloro derivative, 5-Amino-4,6-dichloro-2-methylpyrimidine (B1270343) . guidechem.comnbinno.comnbinno.com This halogenated compound is a valuable building block in the synthesis of pharmaceuticals, including the antihypertensive drug Moxonidil. guidechem.comnbinno.comchemicalbook.com

The synthesis is typically achieved through a direct chlorination reaction. A common and effective laboratory and industrial method involves treating this compound with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃). guidechem.combhu.ac.in

A representative procedure is as follows:

this compound is placed in a sealed reaction vessel with an excess of phosphorus oxychloride (POCl₃). guidechem.com

The mixture is heated at an elevated temperature (e.g., 110°C) for an extended period (e.g., 20 hours). guidechem.com

After the reaction is complete, the mixture is cooled and carefully poured onto ice. guidechem.com

The pH is adjusted to basic (e.g., pH 8) with a base like sodium hydroxide (B78521) (NaOH) to neutralize excess acid and precipitate the product. guidechem.com

The product, 5-Amino-4,6-dichloro-2-methylpyrimidine, is then extracted with an organic solvent, purified, and isolated as a solid. guidechem.com

This chlorination effectively transforms the keto groups of the pyrimidone tautomer into reactive chloro-substituents, opening the door for subsequent nucleophilic substitution reactions at the C4 and C6 positions. bhu.ac.in

Table 2: Physicochemical Properties of the Halogenated Derivative

| Property | Value |

|---|---|

| Compound Name | 5-Amino-4,6-dichloro-2-methylpyrimidine |

| CAS Number | 39906-04-2 nbinno.com |

| Molecular Formula | C₅H₅Cl₂N₃ nbinno.com |

| Molecular Weight | 178.02 g/mol or 193.02 g/mol (sources vary) nbinno.comvwr.com |

| Appearance | Off-white to pale yellow crystalline powder nbinno.com |

| Melting Point | 70-73 °C or 178-182 °C (sources vary significantly) nbinno.comchemicalbook.com |

| Solubility | Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water nbinno.com |

Skeleton Editing of Pyrimidine Derivatives for Specific Structural Analogues

Skeleton editing of heterocyclic compounds is an advanced strategy in chemical synthesis that allows for the fundamental alteration of a molecule's core structure. chinesechemsoc.org This approach is distinct from peripheral editing, which only modifies the functional groups attached to the core. chinesechemsoc.org For pyrimidine derivatives, skeleton editing enables the transformation of the pyrimidine ring into other heterocyclic systems, thereby providing access to a diverse range of structural analogues that would be challenging to produce through de novo synthesis. chinesechemsoc.orgrsc.org

These transformations are valuable for creating novel molecular architectures and exploring new chemical spaces, which is particularly relevant in drug discovery and the development of high-energy density materials. rsc.orgresearchgate.net Several methods for pyrimidine skeleton editing have been developed, often involving ring-opening and ring-closing sequences. rsc.org

Key Skeleton Editing Strategies for Pyrimidines:

Conversion to Pyrazoles: A method for the formal one-carbon deletion of pyrimidines to yield pyrazoles has been developed. nih.govresearchgate.net This transformation is significant as both pyrimidines and pyrazoles are prevalent scaffolds in FDA-approved drugs. nih.gov The process involves the activation of the pyrimidine core via triflylation at room temperature, followed by a skeletal remodeling mediated by hydrazine. nih.govresearchgate.net This approach proceeds under mild conditions and tolerates a variety of functional groups. nih.gov

Conversion to Pyridines: A two-atom swap (C–N to C–C) skeletal editing process has been reported for converting pyrimidines into pyridines. chinesechemsoc.org This one-pot, two-step method involves the initial activation of the pyrimidine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement. This strategy is notable for its mild reaction conditions and its potential for the late-stage functionalization of bioactive molecules, including nucleoside drugs. chinesechemsoc.org

Other Transformations: Skeletal editing also encompasses single-atom insertion reactions. researchgate.net These advanced techniques can be used to transmute heterocycles into new ring systems, further expanding the accessible structural diversity from a pyrimidine starting point. researchgate.netresearchgate.net

These skeleton-editing reactions provide powerful tools for leveraging the chemistry of the pyrimidine framework to generate diverse structural analogues. rsc.org By modifying the core skeleton, chemists can significantly alter the properties of the resulting molecules, which is a key strategy in the search for new materials and pharmaceuticals. chinesechemsoc.org

Structural Characterization and Elucidation of 5 Amino 2 Methylpyrimidine 4,6 Diol and Its Derivatives

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within a molecule, respectively.

For pyrimidine (B1678525) derivatives, ¹H NMR spectra are instrumental in identifying the chemical shifts of protons attached to the pyrimidine ring and its substituents. For instance, in derivatives of 5-hydroxymethylpyrimidine, the protons of the hydroxymethyl group (CH₂), the methyl group (CH₃), and the amino group (NH) show characteristic signals. nih.gov The chemical shifts (δ) of these protons can be influenced by the solvent used and the presence of other functional groups in the molecule. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring (typically found in the range of δ 150-170 ppm) and the substituent carbons can be precisely determined. For example, in a diol compound, the carbons of the imide and ketone groups can be observed at distinct chemical shifts. researchgate.net The analysis of both ¹H and ¹³C NMR data allows for a comprehensive mapping of the molecular structure.

Interactive Table: ¹H and ¹³C NMR Chemical Shifts for a Pyrimidine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | 2.38 | - |

| C5-CH₂ | 4.50 | - |

| C5-OH | 5.09 | - |

| C4-NH | 6.42 | - |

| Aromatic H | 7.43-8.34 | - |

| Pyrimidine C2 | - | 159.8 |

| Pyrimidine C4 | - | 163.8 |

| Pyrimidine C5 | - | 160.9 |

Note: The data presented is a representative example based on findings for similar pyrimidine derivatives. nih.govresearchgate.netmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Amino-2-methylpyrimidine-4,6-diol and its derivatives reveals characteristic absorption bands corresponding to specific vibrational modes of the molecule.

Key functional groups and their typical IR absorption ranges include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. nih.gov

N-H stretching: Bands in the range of 3100-3500 cm⁻¹ are characteristic of amino (-NH₂) groups. mdpi.comnih.gov

C=O stretching: Strong absorption bands between 1650-1750 cm⁻¹ are indicative of carbonyl (C=O) groups, which are present in the diol tautomeric form (uracil). researchgate.net

C-N stretching: These vibrations typically appear in the 1250-1350 cm⁻¹ region.

C-O stretching: These bands are usually found between 1000-1300 cm⁻¹.

The presence and position of these bands can confirm the existence of the amino and diol functionalities and provide insights into hydrogen bonding within the crystal lattice. ripublication.com

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound and its derivatives, MS provides the exact mass of the molecule, which helps in confirming its molecular formula. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing the connectivity of different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Derivative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems, which are present in pyrimidine derivatives. The UV-Vis spectrum of a pyrimidine derivative typically shows absorption maxima (λmax) that can be correlated with the electronic transitions within the molecule. nih.gov The position and intensity of these absorption bands can be influenced by the substituents on the pyrimidine ring and the solvent used. For instance, the introduction of different functional groups can cause a shift in the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Advanced Structural Confirmation Methods

While spectroscopic methods provide a wealth of structural information, advanced techniques like single-crystal X-ray diffraction offer definitive three-dimensional structural elucidation.

Single-Crystal X-ray Diffraction for Three-Dimensional Structures

Interactive Table: Crystallographic Data for a Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| α (°) | 90 |

| β (°) | 91.540(4) |

| γ (°) | 90 |

Note: The data presented is a representative example based on findings for a similar pyrimidine derivative. vensel.org

Conformational Analysis and Tautomerism Studies

Investigation of Molecular Conformations and Stereochemical Properties

Specific experimental conformational analysis of this compound is not extensively documented in publicly available research. However, the fundamental stereochemical properties can be inferred from the general principles governing pyrimidine structures. The pyrimidine ring itself is an aromatic heterocycle and is expected to be largely planar. Conformational diversity in such molecules primarily arises from the rotation of exocyclic substituents.

For this compound, the key rotational considerations would involve the C-N bond of the amino group at position 5 and the C-C bond of the methyl group at position 2. The rotation of these groups is subject to rotational barriers, which can be influenced by steric hindrance and electronic interactions with adjacent functional groups. nih.govmsu.edu In related molecules like N-benzhydrylformamides, the energy barrier for the rotation of a formyl group can be significant, leading to distinct conformers that are observable at room temperature. nih.gov

In the context of substituted purines and pyrimidines, the conformation of exocyclic amino groups is particularly relevant. For instance, in a derivative of cytosine, the exocyclic N4-hydroxy group was found to adopt a syn conformation relative to the ring nitrogen N(3), a finding relevant to its biological interactions and mutagenic mechanisms. nih.gov While direct data for this compound is lacking, these studies on related structures highlight that the orientation of the amino group is a critical, non-trivial stereochemical feature.

Study of Tautomeric Forms and Equilibria

Tautomerism is a critical phenomenon in hydroxypyrimidines, where the molecule can exist in different isomeric forms that readily interconvert, most commonly through proton transfer. nih.gov For this compound, which has two hydroxyl groups, keto-enol tautomerism is of paramount importance. The molecule can theoretically exist in several tautomeric forms, including a di-hydroxy (enol-enol) form, keto-enol forms, and a di-keto (dione) form.

Under physiological conditions, the equilibrium for nucleic acid bases and their analogs strongly favors the keto and amino forms over the enol and imino tautomers. nih.gov This principle is fundamental to maintaining the integrity of genetic information. nih.gov

Research into related 4-hydroxypyrimidine (B43898) derivatives confirms a strong preference for the keto tautomer in the solid state. frontiersin.org A detailed investigation of 2-amino-5,6-dimethyl-4-hydroxypyrimidine revealed that it crystallizes into distinct tautomeric forms depending on the conditions. Recrystallization from an aqueous solution yielded the 1H-keto tautomer, while co-crystallization with uric acid produced a 1:1 mixture of the 1H-keto and 3H-keto tautomers. This demonstrates that different stable tautomers can be isolated and characterized.

Furthermore, studies on 4,6-dihydroxypyrimidine (B14393) have shown that it exists predominantly in a hydroxyoxo form in dimethyl sulfoxide, in equilibrium with a smaller amount of the dioxo form. acs.org Crucially, it has been noted that attaching additional hydroxyl groups to the pyrimidine ring acts to stabilize the dioxo (di-keto) forms. acs.org

Given that this compound possesses two hydroxyl groups at positions 4 and 6, it is expected to exist predominantly in its di-keto tautomeric form, which is a derivative of uracil (B121893). This is supported by the common synonym for a related isomer (5-amino-6-methylpyrimidine-2,4-diol), which is often named 5-Amino-6-methyluracil, explicitly referencing the dione (B5365651) structure.

The potential major tautomers for a dihydroxypyrimidine core are illustrated below, with the di-keto form being the most likely predominant species for this compound based on established chemical principles.

| Tautomer Type | Structural Description | General Representation |

| Di-hydroxy (Enol-Enol) | Both C4 and C6 positions have hydroxyl groups. The ring is fully aromatic. | Pyrimidine-4,6-diol |

| Keto-Enol | One position (C4 or C6) is a carbonyl (keto) group, and the other is a hydroxyl (enol) group. | 6-Hydroxy-4-pyrimidinone |

| Di-keto (Dione) | Both C4 and C6 positions are carbonyl (keto) groups. This is a uracil derivative. | Pyrimidine-4,6-dione |

Mechanistic Research on Biological and Chemical Interactions of 5 Amino 2 Methylpyrimidine 4,6 Diol Derivatives

Elucidation of Molecular Mechanisms of Action of Pyrimidine (B1678525) Derivatives

The biological effects of pyrimidine derivatives are rooted in their ability to interact with and modulate the function of key biomolecules. Understanding these molecular mechanisms is crucial for the targeted design of new therapeutic agents.

Pyrimidine analogs have been investigated as inhibitors of various enzymes critical for cellular processes.

Dihydrofolate Reductase (DHFR): The inhibition of DHFR by pyrimidine analogues has been a subject of study. For instance, research into the inhibition of DHFR from both bacterial and vertebrate sources by compounds like methotrexate (B535133) and its 5-deaza analogue has revealed slow, tight-binding inhibition mechanisms. nih.gov These inhibitors often act by forming an initial enzyme-NADPH-inhibitor complex, which then undergoes a slow isomerization. nih.gov This type of slow-binding inhibition is a characteristic that can enhance the potency and duration of action of an inhibitor. nih.gov

Kinases: The cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their deregulation is a hallmark of many cancers. nih.gov A novel class of potent and ATP-competitive inhibitors targeting the CDK family are 2,4-diamino-5-ketopyrimidines. nih.gov Optimization of this pyrimidine core has led to compounds with significant inhibitory activity against CDK1, CDK2, and CDK4. nih.gov For example, the compound R547, 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone, demonstrated potent inhibition of these kinases. nih.gov X-ray crystallography has shown that these inhibitors bind to the ATP-binding site of the kinase, explaining their competitive mode of action. nih.gov

The interaction of pyrimidine derivatives with cellular receptors is another avenue through which they exert their biological effects.

Research has been conducted on 2-amino-4,6-disubstituted-pyrimidine derivatives as potent and highly selective antagonists for the A1 adenosine (B11128) receptor (A1AR). nih.gov A large library of these compounds was synthesized and evaluated, leading to the identification of key structural features that govern their activity and selectivity. nih.gov The introduction of a methyl group at the exocyclic amino group was found to be crucial for the unprecedented A1AR selectivity. nih.gov The binding modes of these antagonists have been rationalized through molecular docking and free energy perturbation simulations, providing a deeper understanding of the structure-activity relationships. nih.gov

Pyrimidines are fundamental building blocks of nucleic acids, and as such, their analogs can interfere with DNA and RNA synthesis.

The incorporation of modified nucleotides, such as derivatives of 2,6-diaminopurine (B158960) riboside, into oligonucleotides has been shown to enhance the thermodynamic stability of nucleic acid duplexes. nih.gov The presence of an additional amino group at the 2-position of the purine (B94841) ring allows for the formation of a third hydrogen bond with a corresponding uridine (B1682114) or thymidine (B127349) residue. nih.gov This increased stability is a valuable property in various molecular biology applications. nih.gov While direct studies on 5-Amino-2-methylpyrimidine-4,6-diol in this context are limited, the principle of pyrimidine analogs interfering with nucleic acid synthesis is well-established. drugbank.com

Investigations into Specific Biological Pathways Modulated by Aminopyrimidine Diols

Beyond direct molecular interactions, aminopyrimidine diols can modulate complex biological pathways, such as the immune response.

Nitric oxide (NO) is a critical signaling molecule in the immune system, produced by inducible nitric oxide synthase (iNOS) in immune cells like macrophages. mdpi.com The modulation of NO production is a key target for anti-inflammatory therapies.

A study on 5-substituted 2-amino-4,6-dihydroxypyrimidines and their 2-amino-4,6-dichloropyrimidine (B145751) counterparts revealed interesting structure-activity relationships concerning the inhibition of immune-activated NO production in mouse peritoneal cells. nih.gov The 2-amino-4,6-dihydroxypyrimidine (B16511) derivatives were found to be inactive, showing no significant effect on NO biosynthesis. nih.gov In contrast, the 2-amino-4,6-dichloropyrimidines demonstrated dose-dependent inhibition of NO production. nih.gov

The most potent compound identified was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC50 value of 2 µM. nih.gov Other derivatives in this series also showed inhibitory activity, with IC50 values ranging from 9 to 36 µM. nih.gov It is important to note that these compounds did not affect the viability of the cells, suggesting that their effect on NO production is not due to general cytotoxicity. nih.gov The exact mechanism of action for this inhibition remains to be fully elucidated. nih.gov

Table 1: Inhibitory Effects of 5-Substituted 2-Amino-4,6-dichloropyrimidines on Nitric Oxide Production

| Compound | IC50 (µM) |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 |

| Other 5-substituted derivatives | 9-36 |

Data sourced from in vitro studies on mouse peritoneal cells. nih.gov

Kinetic and Mechanistic Studies of Chemical Reactions Involving Pyrimidine Derivatives

The chemical reactivity of pyrimidine derivatives is fundamental to their synthesis and biological activity.

The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines can be achieved through the condensation of monosubstituted malonic acid diesters with guanidine. nih.gov These dihydroxypyrimidines can then be converted to the corresponding 5-substituted 2-amino-4,6-dichloropyrimidines using reagents like the Vilsmeier-Haack-Arnold reagent. nih.gov

The study of reaction kinetics and mechanisms provides insight into the reactivity of these compounds. For example, the inhibition of dihydrofolate reductase by certain pyrimidine analogs follows a slow-binding mechanism, which can be described by a two-step model involving an initial rapid binding followed by a slow isomerization of the enzyme-inhibitor complex. nih.gov Understanding these kinetic parameters is essential for optimizing the pharmacological properties of these molecules.

Ligand Exchange Kinetics with Metal Complexes

The interaction of pyrimidine derivatives with metal ions is fundamental to many biological and catalytic processes. While specific kinetic studies on the ligand exchange of this compound with metal complexes are not extensively documented in the reviewed literature, the principles can be understood by examining related systems, such as aminopyridines. The kinetics of these exchanges, which involve the substitution of one ligand for another in the coordination sphere of a metal ion, are critical for determining the reactivity and stability of the resulting complexes. youtube.comsolubilityofthings.comyoutube.comyoutube.com

The rate of ligand exchange is influenced by several factors, including the nature of the metal ion, the electronic properties of the ligands, and steric hindrance. solubilityofthings.comgcnayanangal.com For instance, metal ions are classified based on their propensity to form stable complexes, which in turn affects the lability of the ligands. youtube.com The kinetic stability of a complex refers to its resistance to ligand substitution and is described as either labile (fast exchange) or inert (slow exchange). youtube.com

Modern techniques such as electrospray ionization mass spectrometry (ESI-MS) and NMR spectroscopy are pivotal in elucidating these kinetic parameters. rsc.orgrsc.org For example, 1D and 2D exchange NMR spectroscopy has been employed to study the dissociation rates of pyridine (B92270) and aminopyridine from Iridium-based catalysts. acs.org These studies reveal that the lifetime of the metal-ligand complex is a key factor in processes like Signal Amplification By Reversible Exchange (SABRE), where the analyte reversibly binds to the metal center. acs.org

A general model for the dissociation of a ligand (L) from a metal complex (M) can be represented as:

ML ⇌ M + L

The dissociation rate constant (koff) and the association rate constant (kon) can be determined by monitoring the concentrations of the species over time. The following table illustrates a hypothetical kinetic model for ligand exchange, drawing parallels from studies on similar heterocyclic ligands. acs.org

Table 1: Hypothetical Kinetic Parameters for Ligand Exchange

| Parameter | Description | Hypothetical Value Range |

| kon (M-1s-1) | Second-order rate constant for ligand association. | 102 - 105 |

| koff (s-1) | First-order rate constant for ligand dissociation. | 10-3 - 10 |

| Kd (M) | Dissociation constant (koff/kon). | 10-6 - 10-1 |

This table presents a generalized range of values based on studies of similar heterocyclic ligands and is for illustrative purposes.

Understanding these kinetic parameters is essential for designing metal complexes with specific reactivity profiles for applications in catalysis and materials science.

Condensation Reaction Mechanisms (e.g., Esterification-Addition-Elimination)

Condensation reactions are fundamental to the synthesis of more complex molecules from this compound and its derivatives. A notable mechanism in this context is the esterification-addition-elimination pathway, which has been observed in the reaction of related pyrimidine compounds.

A key example involves the condensation of 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343) with 1-acetyl-2-imidazolin-2-one. This reaction proceeds through an esterification-addition-elimination mechanism, highlighting a potential pathway for derivatives of this compound. The diol form is in equilibrium with its tautomeric keto forms, and can also be derived from chloro-substituted pyrimidines, making this mechanism highly relevant.

The general steps of an esterification-addition-elimination mechanism can be outlined as follows:

Esterification: The reaction is often initiated by the activation of a carboxylic acid (or a related functional group) to form a more reactive intermediate, such as an O-acylisourea in Steglich esterification. organic-chemistry.org

Nucleophilic Addition: The amino group of the pyrimidine derivative acts as a nucleophile, attacking the activated carbonyl group. This leads to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating a leaving group and forming the final condensed product.

The following table summarizes the products of a condensation reaction involving a derivative of the target compound, illustrating the outcome of an esterification-addition-elimination mechanism.

Table 2: Products of Condensation of 5-amino-4,6-dichloro-2-methylpyrimidine

| Reactant 1 | Reactant 2 | Solvent | Mechanism | Major Product | Minor Product |

| 5-amino-4,6-dichloro-2-methylpyrimidine | 1-acetyl-2-imidazolin-2-one | POCl3 | Esterification-Addition-Elimination | 4,6-dichloro-2-methyl-5-(1-acetyl-tetra-hydro-imidazo-2-ylidene)-aminopyrimidine | 4,6-dichloro-2-methyl-5-{1-[1-(2-oxo-tetrahydro-imidazolyl)]-acetyene}-aminopyrimidine |

Data sourced from a study on a structurally related compound.

The principles of esterification are central to this mechanism. Acid-catalyzed esterification, for instance, involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol and subsequent dehydration to form the ester. libretexts.orgorganic-chemistry.org The reversibility of this reaction can often be controlled by manipulating reaction conditions, such as removing water as it is formed. libretexts.org

Hydrolysis Mechanisms of Pyrimidine Intermediates

The stability of pyrimidine intermediates to hydrolysis is a critical factor in their synthesis and subsequent reactions. The hydrolysis of chloro-substituted pyrimidines, which can be precursors to this compound, is particularly sensitive to pH.

The hydrolysis of chloropyrimidine intermediates to their corresponding hydroxypyrimidine derivatives is typically carried out in an acidic aqueous solution. google.comgoogle.com The efficiency of this hydrolysis is pH-dependent. For instance, the conversion is more rapid at a pH of 1-2 compared to higher pH values. google.comgoogle.com However, prolonged exposure to a pH below 1 can lead to the protonation of the pyrimidine ring, making it susceptible to nucleophilic attack by water and resulting in the formation of undesired hydroxypyrimidine by-products. google.comgoogle.com An optimal pH of around 3 is often maintained to achieve selective hydrolysis. google.comgoogle.com

The general mechanism for the acid-catalyzed hydrolysis of a chloro-substituted pyrimidine to a hydroxypyrimidine involves the following steps:

Protonation: The pyrimidine ring nitrogen can be protonated under acidic conditions.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbon atom bearing the chloro group.

Elimination: A chloride ion is eliminated, and subsequent deprotonation yields the hydroxypyrimidine.

The hydrolysis of other functional groups on pyrimidine intermediates, such as formamidine (B1211174) groups used for protection, is also pH-dependent. These groups are selectively hydrolyzed under mildly acidic conditions. google.comgoogle.com As the hydrolysis proceeds, the liberation of amines can cause the pH to rise, thereby slowing down the reaction. google.comgoogle.com

The following table summarizes the effect of pH on the hydrolysis of chloropyrimidine intermediates.

Table 3: Influence of pH on the Hydrolysis of Chloropyrimidine Intermediates

| pH Range | Reaction Rate | By-product Formation | Notes |

| 1-2 | More efficient | Potential for hydroxypyrimidine by-products | Shorter reaction times are required. |

| ~3 | Optimal | Minimized by-product formation | Preferred for selective hydrolysis. |

| >3 | Slower | - | The rate of hydrolysis decreases as pH increases. |

This data is generalized from studies on the hydrolysis of chloropyrimidine intermediates. google.comgoogle.com

Understanding these hydrolysis mechanisms is essential for controlling the synthesis of this compound and for preventing the formation of impurities.

Research Applications and Potential of 5 Amino 2 Methylpyrimidine 4,6 Diol in Diverse Fields

Role as a Synthetic Intermediate in Advanced Chemical Synthesis

The strategic placement of reactive sites on the pyrimidine (B1678525) ring of 5-Amino-2-methylpyrimidine-4,6-diol makes it a sought-after starting material for constructing elaborate molecular architectures.

Precursor in Pharmaceutical Synthesis (e.g., Moexipril, Moxonidine)

A primary application of this compound is as a foundational element in the synthesis of important pharmaceutical agents. It serves as a precursor to the key intermediate, 5-Amino-4,6-dichloro-2-methylpyrimidine (B1270343), which is central to the manufacturing of the antihypertensive drugs Moexipril and Moxonidine.

The synthesis pathway involves the chlorination of this compound, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms. This transformation yields 5-Amino-4,6-dichloro-2-methylpyrimidine. One described method for this conversion involves treating the diol with POCl₃ in a sealed tube at elevated temperatures. google.com

This dichlorinated intermediate is then further reacted to produce Moexipril and Moxonidine. For instance, the synthesis of Moxonidine involves reacting 5-amino-4,6-dichloro-2-methylpyrimidine with 1-acetyl-2-imidazolidin-2-one, followed by a reaction with sodium methoxide (B1231860) to yield the final product. google.compatsnap.com The demand for intermediates for Moexipril has seen a significant increase, highlighting the industrial relevance of this synthetic route. google.com

Building Block for Agrochemicals (e.g., Herbicides, Fungicides)

The pyrimidine scaffold is a well-established feature in many agrochemicals, including a range of commercial fungicides and herbicides. nih.govgoogle.comresearchgate.net The development of novel pyrimidine derivatives is an active area of research for creating new agents to protect crops from fungal diseases and control weeds. nih.govmdpi.com For example, various pyrimidine derivatives have been synthesized and tested for their fungicidal properties against a wide array of phytopathogenic fungi. nih.gov Similarly, different classes of pyrimidine compounds are explored for their potential as herbicides. google.comgoogle.comgoogle.com While the pyrimidine core is of great interest, specific documentation detailing the direct use of this compound as a starting material in the synthesis of currently marketed herbicides or fungicides is not extensively available in public literature.

Exploration in Medicinal Chemistry Research for Novel Chemical Entities

The inherent chemical functionalities of the this compound scaffold make it and its derivatives attractive candidates for medicinal chemistry research and the development of new therapeutic agents.

Development of Lead Compounds for Drug Discovery

In the quest for new drugs, the pyrimidine ring system is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. This makes pyrimidine derivatives, including those originating from this compound, valuable as lead compounds in drug discovery programs. mdpi.comnih.govnih.gov Their structural versatility allows for the synthesis of large libraries of compounds that can be screened for various biological activities, from anticancer to antimicrobial effects. The development of pyrazolo[1,5-a]pyrimidines, for instance, often starts from 5-aminopyrazole precursors which share structural similarities with aminopyrimidines, highlighting the utility of this class of compounds in generating diverse molecular entities for therapeutic exploration.

Research into Anti-inflammatory, Antimicrobial, Antiviral, and Anticancer Properties

The potential of the aminopyrimidine scaffold has prompted investigations into a range of biological activities.

Anti-inflammatory Properties: Research into the anti-inflammatory potential of 5-substituted 2-amino-4,6-dihydroxypyrimidines, including the methyl-substituted target compound, has been conducted. In one study, these diol compounds themselves were found to be devoid of inhibitory activity against immune-activated nitric oxide (NO) production. However, their 4,6-dichloro derivatives showed significant dose-dependent suppression of NO production, indicating that the diol can serve as a precursor to potentially anti-inflammatory compounds. mdpi.com The most effective derivative in this study, 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibited an IC₅₀ of 2 µM. mdpi.com

Antimicrobial and Antifungal Properties: The pyrimidine nucleus is a core component of many compounds with established antimicrobial and antifungal activity. nih.govresearchgate.net For example, various 2-aminopyrimidine (B69317) derivatives have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria. mdpi.com However, specific studies focusing on the antimicrobial or antifungal properties of this compound itself are not widely reported. Research tends to focus on more complex derivatives, which have shown promising results against various fungal pathogens and bacteria. nih.govresearchgate.net

Antiviral Properties: The pyrimidine heterocycle is a fundamental component of several antiviral drugs. nih.gov Consequently, numerous research efforts focus on synthesizing and evaluating new pyrimidine derivatives for antiviral activity. mdpi.comnih.govnih.gov Studies have reported antiviral activity for various 2,4-diaminopyrimidine (B92962) and other substituted pyrimidine derivatives. nih.govnih.gov However, direct antiviral screening data for this compound is limited in the available literature.

Anticancer Properties: Pyrimidine derivatives are a cornerstone of cancer chemotherapy and targeted therapy. nih.govnih.govnih.gov The 2-aminopyrimidine structure is found in several approved anticancer drugs. mdpi.com Research has demonstrated that various substituted aminopyrimidine derivatives exhibit potent anticancer activity against different cancer cell lines, often by inhibiting critical enzymes like protein kinases. nih.govnih.govnih.gov For example, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have shown promising anticancer activity against leukemia cell lines. nih.gov While the broader class of aminopyrimidine-diols is of interest, specific anticancer evaluations of this compound are not extensively documented.

Components in Chiral Organocatalysts for Asymmetric Synthesis

Asymmetric organocatalysis, which uses small organic molecules to catalyze stereoselective reactions, is a rapidly growing field in chemistry. nih.govfrontiersin.orgyoutube.comyoutube.com Chiral molecules containing amine or diol functionalities are often used as the basis for these catalysts. youtube.comnih.gov The structure of this compound, possessing both a primary amine and two hydroxyl groups, suggests it could potentially be a scaffold for developing new bifunctional organocatalysts. Such catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. nih.govyoutube.com While the use of chiral diols like BINOL and TADDOL, and various chiral amines is well-established in asymmetric synthesis, the specific application of this compound or its derivatives in creating chiral organocatalysts is an area that remains to be explored in the literature. nih.gov

Advanced Materials Science Applications

The pyrimidine skeleton is a foundational structure in the development of advanced materials, owing to its thermal stability and versatile chemical reactivity. researchgate.net The presence of multiple nitrogen atoms and functional groups allows for a wide range of chemical modifications.

While the broader class of pyrimidine derivatives has found applications in materials science, such as in the creation of fluorescent detectors and components for organic light-emitting diodes (OLEDs), specific research detailing the direct incorporation of this compound into specialized polymers and coatings is not extensively documented in current literature. researchgate.net The functional groups of the compound, however, suggest theoretical potential for its use as a monomer or an additive. The amino and hydroxyl groups could participate in polymerization reactions (e.g., forming polyamides or polyurethanes) or be used to modify the surface properties of materials, potentially imparting enhanced thermal stability, chemical resistance, or specific binding capabilities to coatings.

A significant area of investigation for pyrimidine derivatives, including this compound (often referred to by its tautomeric form, 4,6-dihydroxy-2-methylpyrimidine), is in the synthesis of High-Energy Density Materials (HEDMs). rsc.orgrsc.org The strategy of "skeleton editing" is employed to chemically transform the stable pyrimidine ring into different, more energetic structures. rsc.org

This process involves subjecting the initial pyrimidine compound to a series of reactions, such as nitration followed by ring-opening, to create novel open-chain, monocyclic, or bicyclic energetic skeletons. rsc.org For instance, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be nitrated and subsequently undergo a ring-opening to yield chlorinated, dinitro-substituted diazene (B1210634) derivatives. rsc.org These synthetic routes are pivotal for developing new energetic compounds with tailored properties. rsc.org

The goal is to create materials that surpass the performance of traditional explosives like RDX and HMX, while also offering improved safety profiles (i.e., lower sensitivity to impact and friction). Research has yielded derivative compounds with high densities, excellent detonation velocities, and notable thermal stability that are promising candidates for next-generation secondary explosives. researchgate.net

Table 1: Performance of Energetic Materials Derived from Pyrimidine Skeleton Editing

| Compound/Material | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Impact Sensitivity (IS, J) | Reference |

|---|---|---|---|---|

| RDX (Benchmark) | 8795 - 8878 | 33.6 - 35.36 | 7.5 - 10 | rsc.orgresearchgate.net |

| HMX (Benchmark) | 9221 | - | - | researchgate.net |

| Derivative Example 1 (Fused nih.govnih.govnih.gov-tricyclic) | 8898 - 9077 | - | 16 - 20 | researchgate.net |

| Derivative Example 2 (Guanidinium Dinitromethyl Salt) | 8680 | 35.36 | - | rsc.org |

Bioanalytical and Diagnostic Applications

The inherent chemical properties of pyrimidines make them attractive scaffolds for bioanalytical tools.

The general class of pyrimidine derivatives has been investigated for roles in bioanalysis, for example, as fluorescent detectors for metal ions like zinc. researchgate.net However, specific studies detailing the use of this compound in the formulation of diagnostic reagents are not widely reported. Its structure, featuring hydrogen-bond donors and acceptors, suggests potential for development into specific binders or markers, but this remains a largely unexplored area of research.

Environmental and Industrial Applications

The reactivity of the pyrimidine ring and its substituents is also being harnessed for industrial applications, particularly in the protection of metals.

The use of pyrimidine derivatives as corrosion inhibitors for metals in acidic environments is an active area of research. A study investigated the effect of 4,6-dihydroxypyrimidine (B14393) (DHP), a closely related compound, on the corrosion of cold-rolled steel in a phosphoric acid solution. researchgate.net The research found that while DHP alone had a poor inhibitive effect, its performance was significantly enhanced when used in combination with 5-aminotetrazole (B145819) (AT), demonstrating a synergistic effect. researchgate.net

The mechanism of inhibition involves the co-adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that impedes the corrosive process. researchgate.net This synergistic approach, where a pyrimidine derivative is a key component, highlights a promising strategy for developing effective corrosion-inhibiting formulations.

Table 2: Synergistic Corrosion Inhibition Effect

| Inhibitor | Inhibition Effect | Mechanism | Reference |

|---|---|---|---|

| 4,6-dihydroxypyrimidine (DHP) | Poor | Adsorption | researchgate.net |

| 5-aminotetrazole (AT) | Moderate | Adsorption | researchgate.net |

| DHP + AT (Mixture) | Significantly Improved (Synergistic) | Co-adsorption on metal surface | researchgate.net |

Application in Heterocyclic Azo Dye Synthesis

The compound this compound serves as a valuable precursor in the synthesis of novel heterocyclic azo dyes. These dyes are a significant class of synthetic colorants characterized by the presence of an azo group (-N=N-) and a heterocyclic ring system, which often imparts unique tinctorial and functional properties. The synthesis of such dyes typically involves a two-step diazotization and coupling reaction. nih.gov

In a notable study, novel azo dyes were synthesized utilizing a derivative of pyrimidine-4,6-diol. The process involved the diazotization of an aromatic amine, followed by a coupling reaction with 2-methylpyrimidine-4,6-diol as the coupling component under controlled experimental conditions. doaj.org The resulting azo dyes exhibited an orange-red coloration and were subjected to comprehensive characterization using various analytical techniques, including Infrared (IR), UV-Visible, Nuclear Magnetic Resonance (NMR), and Mass spectrometry to confirm their molecular structures. doaj.org

The general synthetic route for these azo dyes begins with the diazotization of a primary aromatic amine, such as amino-methylbenzoic acid, using a solution of sodium nitrite (B80452) in the presence of a strong acid at low temperatures (0-5 °C) to form a diazonium salt. This is a critical intermediate in the synthesis of azo dyes. nih.govmdpi.com Subsequently, the freshly prepared diazonium salt is introduced to a solution of the coupling component, in this case, 2-methylpyrimidine-4,6-diol, under alkaline conditions to facilitate the electrophilic substitution reaction, leading to the formation of the azo dye. doaj.orgmdpi.com

The synthesized azo dyes derived from this compound have been investigated for their potential applications beyond coloration, including their biological activities. doaj.org The incorporation of the pyrimidine moiety is of particular interest as it is a core structure in various biologically important molecules.

Detailed Research Findings

A study by Prashantha and colleagues in 2021 detailed the synthesis and characterization of novel heterocyclic azo dyes based on the coupling of diazotized amino-methylbenzoic acid with 2-methylpyrimidine-4,6-diol. doaj.org The research provided insights into the structural and potential biological aspects of these newly synthesized compounds.

The characterization of these dyes was performed using a suite of spectroscopic methods. doaj.org UV-Visible spectroscopy is typically employed to determine the absorption maxima (λmax) of the dyes, which is indicative of their color. Infrared spectroscopy helps in identifying the functional groups present in the dye molecule, such as the characteristic -N=N- stretching of the azo group. doaj.org Furthermore, 1H NMR and 13C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms, respectively, which is crucial for structural elucidation. Mass spectrometry is used to determine the molecular weight of the synthesized dyes, further confirming their identity. doaj.org

The research also extended to the evaluation of the biological activities of these synthesized azo dyes, comparing them with standard drugs. doaj.org Such studies are pivotal in exploring the potential of these compounds in medicinal chemistry and related fields. The findings from this research are summarized in the table below.

| Compound | Diazo Component | Coupling Component | Resulting Dye Color | Characterization Methods | Noteworthy Findings |

| Azo Dye Derivative | Amino-methylbenzoic acid | 2-methylpyrimidine-4,6-diol | Orange-Red | IR, UV-Vis, 1H NMR, 13C NMR, Mass Spectrometry | The synthesized compounds were screened for their biological activities. |

This table is generated based on the data presented in the research by Prashantha et al. (2021). doaj.org

The synthesis of azo dyes from this compound highlights the versatility of this compound as a building block in the creation of functional dyes with potential applications in various scientific and technological fields. Further research in this area could lead to the development of new colorants with enhanced properties and novel applications.

Future Directions and Emerging Research Trends for 5 Amino 2 Methylpyrimidine 4,6 Diol and Its Derivatives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The foundation of drug discovery lies in the ability to efficiently synthesize diverse and complex molecules. For 5-Amino-2-methylpyrimidine-4,6-diol and its derivatives, future efforts will be critically centered on refining and innovating synthetic protocols to improve both yield and sustainability.

Improving Yield and Selectivity in Pyrimidine (B1678525) Synthesis

Traditional methods for pyrimidine synthesis, while foundational, often face challenges related to yield, regioselectivity, and the use of harsh reagents. researchgate.net Future research will likely focus on the development of novel catalytic systems and reaction conditions to overcome these limitations. For instance, the use of transition-metal catalysts, organocatalysts, and enzymatic transformations could offer pathways to more efficient and selective syntheses. mdpi.com A key goal is to devise methods that allow for precise control over the substitution patterns on the pyrimidine ring, enabling the creation of highly functionalized derivatives that would be otherwise difficult to access. mdpi.comnih.gov Researchers are exploring strategies like C-H functionalization, which allows for the direct introduction of functional groups onto the pyrimidine core, and deconstruction-reconstruction strategies that enable the diversification of existing pyrimidine structures. nih.gov

Advanced Exploration of Biological Activities and Therapeutic Potential

The pyrimidine nucleus is a well-established pharmacophore, present in numerous approved drugs with a wide array of biological activities. wisdomlib.orgorientjchem.orgjuniperpublishers.comnih.govtandfonline.com The future of research on this compound and its derivatives lies in a more profound and systematic exploration of their therapeutic potential.

Identification of New Molecular Targets and Pathways

While pyrimidine derivatives are known to target a range of biological molecules, there remains a vast and underexplored landscape of potential molecular targets. acs.orgmdpi.com Future research will employ advanced techniques such as chemical proteomics, genetic screening, and computational modeling to identify novel protein interactions and signaling pathways modulated by this compound derivatives. A particular focus is on understudied protein kinases, which represent a significant opportunity for the development of new therapeutics, especially in areas like neurodegeneration and oncology. acs.orgekb.eg Understanding the intricate interplay between these compounds and cellular pathways, such as the pyrimidine salvage pathway, could reveal new strategies for cancer therapy. mdpi.comnih.gov

Design and Optimization of Novel Therapeutic Agents

Building upon the identification of new molecular targets, the subsequent step involves the rational design and optimization of novel therapeutic agents. nih.govrsc.orgnih.gov This will entail a multi-pronged approach combining computational modeling, structure-activity relationship (SAR) studies, and high-throughput screening. The goal is to develop derivatives of this compound with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov For instance, the pyrimidine scaffold can be strategically modified to improve interactions with specific enzyme active sites or to modulate protein-protein interactions. researchgate.netacs.org The development of hybrid molecules, combining the pyrimidine core with other pharmacophores, is another promising strategy to create multi-target agents with enhanced efficacy. nih.gov

Expansion of Chemical Space and Structural Diversity for Molecular Libraries

To accelerate the discovery of new lead compounds, it is essential to expand the chemical space and structural diversity of molecular libraries centered around the this compound scaffold. nih.gov This involves moving beyond traditional, flat, two-dimensional structures to create more complex, three-dimensional molecules that can better interact with the intricate binding sites of biological targets. researchgate.net

Future strategies will focus on diversity-oriented synthesis, a powerful approach to generate a wide range of structurally diverse compounds from a common starting material. researchgate.net This can be achieved through various synthetic transformations, including the construction of polycyclic and bridged systems incorporating the pyrimidine ring. researchgate.net Furthermore, the development of DNA-encoded libraries (DELs) based on the pyrimidine scaffold offers a high-throughput method to explore vast chemical space and identify novel binders to protein targets. nih.govacs.org By systematically exploring different substitution patterns and incorporating a wide variety of building blocks, researchers can generate extensive libraries of this compound derivatives with diverse physicochemical properties and biological activities, significantly increasing the probability of discovering novel drug candidates. nih.govacs.org

Creation of Structurally Diverse Pyrimidine-Embedded Frameworks

A significant trend in pyrimidine chemistry is the move beyond traditional flat, bicyclic structures towards more three-dimensional and structurally diverse molecules. frontiersin.org A key strategy to achieve this is the privileged substructure-based diversity-oriented synthesis (pDOS), which aims to generate maximum skeletal diversity to explore a wider range of biochemical space. nih.govacs.org This approach utilizes pyrimidine as a foundational block to construct unprecedented polyheterocycles. frontiersin.orgnih.gov

Key synthetic strategies employed in pDOS include:

Tandem Cyclizations : Using silver-catalysis or iodine-mediation to create complex pyrimidine-embedded polyheterocycles from simple starting materials like ortho-alkynylpyrimidine carboxaldehyde. nih.govacs.org

Skeletal Transformation : Developing pyrimidine-fused medium-sized azacycles through the selective cleavage or migration of chemical bonds. nih.govacs.org This allows for the synthesis of conformationally flexible 9- to 14-membered medium/macrocycles as well as rigid bridged cycles. frontiersin.org